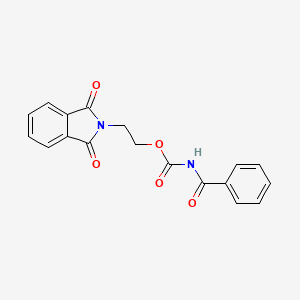![molecular formula C21H22N2O3S B5964055 2-({3-[4-(benzyloxy)phenoxy]propyl}thio)-6-methyl-4-pyrimidinol](/img/structure/B5964055.png)
2-({3-[4-(benzyloxy)phenoxy]propyl}thio)-6-methyl-4-pyrimidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({3-[4-(benzyloxy)phenoxy]propyl}thio)-6-methyl-4-pyrimidinol is a chemical compound with potential therapeutic applications in various fields of medicine. This compound is a pyrimidinol derivative, which is synthesized using specific chemical methods. The compound has been extensively researched for its potential use in treating various diseases, including cancer, cardiovascular diseases, and neurological disorders.
科学的研究の応用
Research has shown that 2-({3-[4-(benzyloxy)phenoxy]propyl}thio)-6-methyl-4-pyrimidinol has potential therapeutic applications in various fields of medicine. In cancer research, the compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In cardiovascular research, the compound has been shown to have anti-inflammatory and anti-atherosclerotic effects. In neurological research, the compound has been shown to have neuroprotective effects and improve cognitive function.
作用機序
The mechanism of action of 2-({3-[4-(benzyloxy)phenoxy]propyl}thio)-6-methyl-4-pyrimidinol is not fully understood. However, research has shown that the compound inhibits specific enzymes and signaling pathways that are involved in the development and progression of various diseases. For example, the compound has been shown to inhibit the activity of histone deacetylases (HDACs) in cancer cells, leading to the induction of apoptosis. In cardiovascular research, the compound has been shown to inhibit the NF-κB signaling pathway, leading to the reduction of inflammation and atherosclerosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-({3-[4-(benzyloxy)phenoxy]propyl}thio)-6-methyl-4-pyrimidinol vary depending on the specific disease being targeted. In cancer research, the compound has been shown to induce apoptosis and inhibit cell proliferation. In cardiovascular research, the compound has been shown to reduce inflammation and atherosclerosis. In neurological research, the compound has been shown to have neuroprotective effects and improve cognitive function.
実験室実験の利点と制限
One advantage of using 2-({3-[4-(benzyloxy)phenoxy]propyl}thio)-6-methyl-4-pyrimidinol in lab experiments is its potential therapeutic applications in various fields of medicine. The compound has been extensively researched and has shown promising results in preclinical studies. However, one limitation of using the compound in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.
将来の方向性
There are several future directions for research on 2-({3-[4-(benzyloxy)phenoxy]propyl}thio)-6-methyl-4-pyrimidinol. One direction is to further investigate the mechanism of action of the compound to better understand its therapeutic potential. Another direction is to explore the potential use of the compound in combination with other drugs to enhance its efficacy. Additionally, research can be conducted to optimize the synthesis method of the compound to increase its availability and reduce its cost.
Conclusion
In conclusion, 2-({3-[4-(benzyloxy)phenoxy]propyl}thio)-6-methyl-4-pyrimidinol is a chemical compound with potential therapeutic applications in various fields of medicine. The compound is synthesized using a combination of thiol-ene click chemistry and Suzuki coupling reactions. Research has shown that the compound has potential applications in cancer, cardiovascular, and neurological research. The mechanism of action of the compound is not fully understood, but it has been shown to inhibit specific enzymes and signaling pathways involved in the development and progression of various diseases. The compound has several advantages and limitations for lab experiments, and several future directions for research can be explored to further investigate its therapeutic potential.
合成法
The synthesis of 2-({3-[4-(benzyloxy)phenoxy]propyl}thio)-6-methyl-4-pyrimidinol involves several chemical reactions. The compound is synthesized using a combination of thiol-ene click chemistry and Suzuki coupling reactions. The starting material for the synthesis is 6-methyl-4-pyrimidinol, which is reacted with 3-bromopropylbenzene to form a propyl-pyrimidinol intermediate. The intermediate is then reacted with 4-(benzyloxy)phenylboronic acid in a Suzuki coupling reaction to form the desired compound.
特性
IUPAC Name |
4-methyl-2-[3-(4-phenylmethoxyphenoxy)propylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-16-14-20(24)23-21(22-16)27-13-5-12-25-18-8-10-19(11-9-18)26-15-17-6-3-2-4-7-17/h2-4,6-11,14H,5,12-13,15H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRROSHCEQIUCCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCCCOC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(2-thienylmethyl)-2-pyrrolidinyl]methanol](/img/structure/B5963978.png)

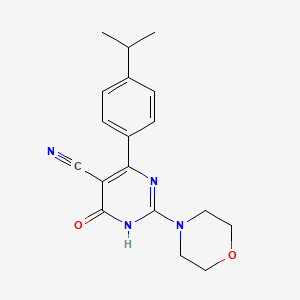
![5-(2-methyl-1,3-thiazol-5-yl)-1-(1-phenylethyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B5964002.png)
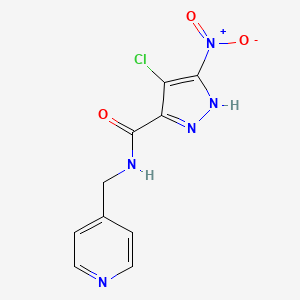
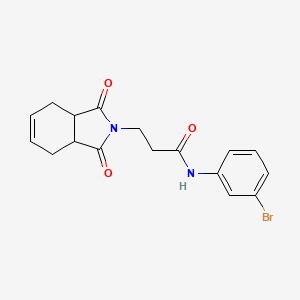
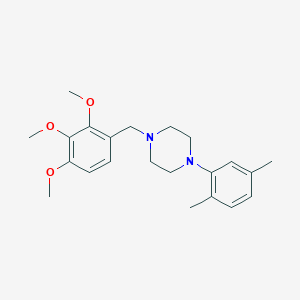
![N-(2-methylbutyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5964031.png)
![2-[(6-chloro-4-phenyl-2-quinazolinyl)amino]-6-propyl-4(1H)-pyrimidinone](/img/structure/B5964033.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5964039.png)
![2-[1-(2-methylbenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B5964045.png)
![1-[2-(2-furyl)phenyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(4-pyridinylmethyl)methanamine](/img/structure/B5964052.png)
![N-(4-bromophenyl)-2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5964060.png)
